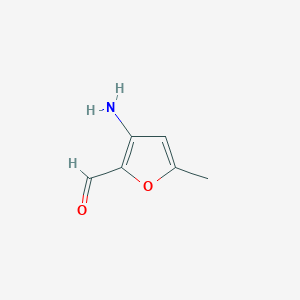
3-Amino-5-methylfuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methylfuran-2-carbaldehyde: is an organic compound belonging to the furan family, characterized by a furan ring substituted with an amino group at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylfuran-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-Amino-5-methylfuran with a suitable oxidizing agent to introduce the aldehyde group at the 2-position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled temperature and solvent conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Amino-5-methylfuran-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides
Major Products:
Oxidation: 3-Amino-5-methylfuran-2-carboxylic acid
Reduction: 3-Amino-5-methylfuran-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Amino-5-methylfuran-2-carbaldehyde is used as a building block in organic synthesis, enabling the construction of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s derivatives are investigated for their pharmacological activities. For instance, certain derivatives may act as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylfuran-2-carbaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and aldehyde groups allows for interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
5-Methylfuran-2-carbaldehyde: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-2-furaldehyde:
3-Amino-5-methylfuran: Lacks the aldehyde group, limiting its reactivity in certain synthetic applications.
Uniqueness: 3-Amino-5-methylfuran-2-carbaldehyde is unique due to the presence of both the amino and aldehyde groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-amino-5-methylfuran-2-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(7)6(3-8)9-4/h2-3H,7H2,1H3 |
InChI Key |
XUHRIZAVZGDBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


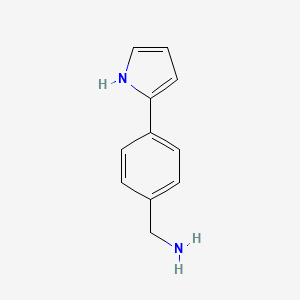
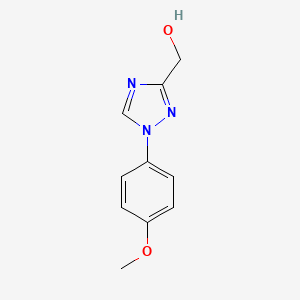



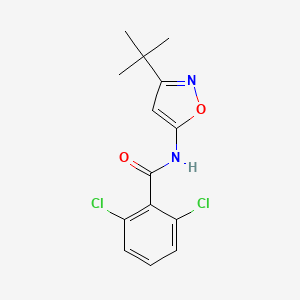
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
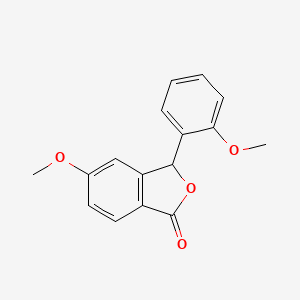
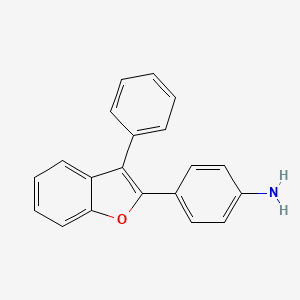
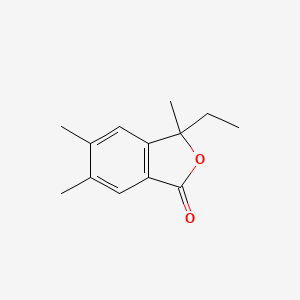

![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)

